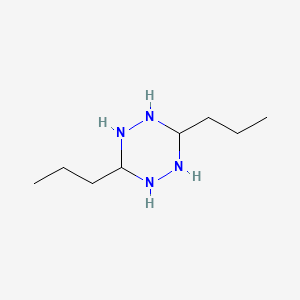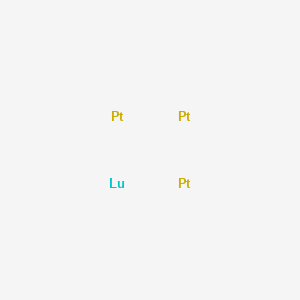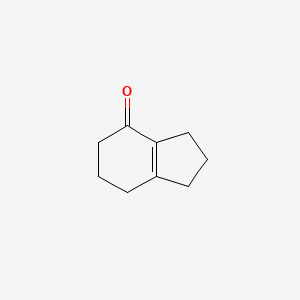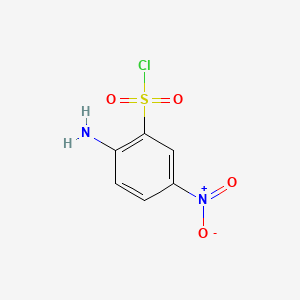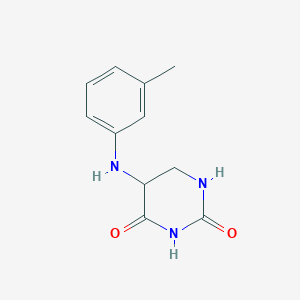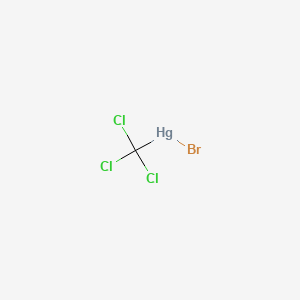
Bromo(trichloromethyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(trichloromethyl)mercury is an organomercury compound with the molecular formula CBrCl₃Hg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of at least one carbon-mercury bond. These compounds are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromo(trichloromethyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . This method involves the generation of dichlorocarbene, which then reacts with phenylmercuric chloride to form the desired compound. Another method involves the use of sodium trichloroacetate as a carbene source, which releases dichlorocarbene upon heating .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of phase-transfer catalysts and protic bases can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Bromo(trichloromethyl)mercury undergoes various types of chemical reactions, including substitution, addition, and reduction reactions. It reacts with hydrogen cyanide, potassium cyanide, and potassium iodide, behaving as a typical organomercury compound .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of halogenating agents such as bromine or chlorine.
Addition Reactions: this compound can participate in addition reactions with alkenes and alkynes, facilitated by the presence of metal catalysts.
Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various organomercury derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
Bromo(trichloromethyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: this compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of bromo(trichloromethyl)mercury involves its interaction with nucleophilic sites on biomolecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction is primarily mediated through the formation of mercury-thiol bonds, which disrupt the normal function of the target proteins .
Comparación Con Compuestos Similares
Phenyl(trichloromethyl)mercury: Similar in structure but contains a phenyl group instead of a bromo group.
Dimethylmercury: Contains two methyl groups bonded to mercury, known for its extreme toxicity.
Ethylmercury: Contains an ethyl group bonded to mercury, used in some medicinal applications.
Uniqueness: Bromo(trichloromethyl)mercury is unique due to its specific reactivity and the presence of both bromine and trichloromethyl groups. This combination imparts distinct chemical properties, making it valuable in specialized synthetic applications .
Propiedades
Número CAS |
20464-26-0 |
|---|---|
Fórmula molecular |
CBrCl3Hg |
Peso molecular |
398.86 g/mol |
Nombre IUPAC |
bromo(trichloromethyl)mercury |
InChI |
InChI=1S/CCl3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1 |
Clave InChI |
XQSVHXZWWQRYKP-UHFFFAOYSA-M |
SMILES canónico |
C(Cl)(Cl)(Cl)[Hg]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




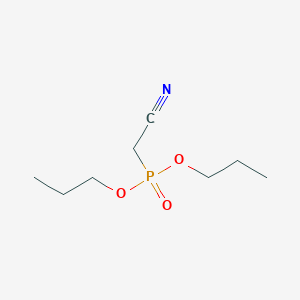
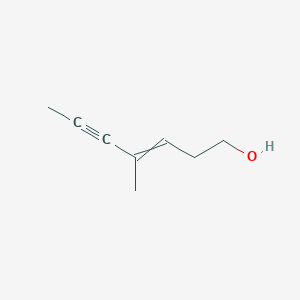
![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)

